molecular formula C14H10N2O B2767448 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 214958-30-2

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B2767448
CAS No.: 214958-30-2
M. Wt: 222.247
InChI Key: JYUHCJZXAIVQBD-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been found to show excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity .

Scientific Research Applications

Corrosion Inhibition

Ech-chihbi et al. (2017) conducted experimental and computational studies on a similar compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), which demonstrated significant inhibition effects on the corrosion of carbon steel in hydrochloric acid solutions. This study highlights the potential of such compounds in corrosion inhibition applications (Ech-chihbi et al., 2017).

Chemical Synthesis

Mohan et al. (2013) reported on the synthesis of imidazo[1,2-a]pyridines through a "water-mediated" hydroamination and silver-catalyzed aminooxygenation process. This study provides insights into the methods of synthesizing imidazo[1,2-a]pyridine derivatives, which are crucial in various chemical synthesis applications (Mohan et al., 2013).

Material Science

In the field of material science, Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were characterized for their optical properties. These compounds showed significant potential for use in luminescent materials (Volpi et al., 2017).

Antimicrobial Activity

Hamed et al. (2020) synthesized novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including a compound structurally similar to 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde. These compounds exhibited antimicrobial activity against various bacteria and fungi, indicating their potential use in the development of new antimicrobial agents (Hamed et al., 2020).

Catalysis

Shaabani et al. (2015) demonstrated the synthesis of 3-Aminoimidazo[1,2-a]pyridines using a catalytic amount of cellulose@Fe2O3 as a magnetically recoverable heterogeneous catalyst. This research points to the catalytic applications of imidazo[1,2-a]pyridine derivatives in chemical reactions (Shaabani et al., 2015).

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-11-6-7-14-15-13(9-16(14)8-11)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUHCJZXAIVQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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